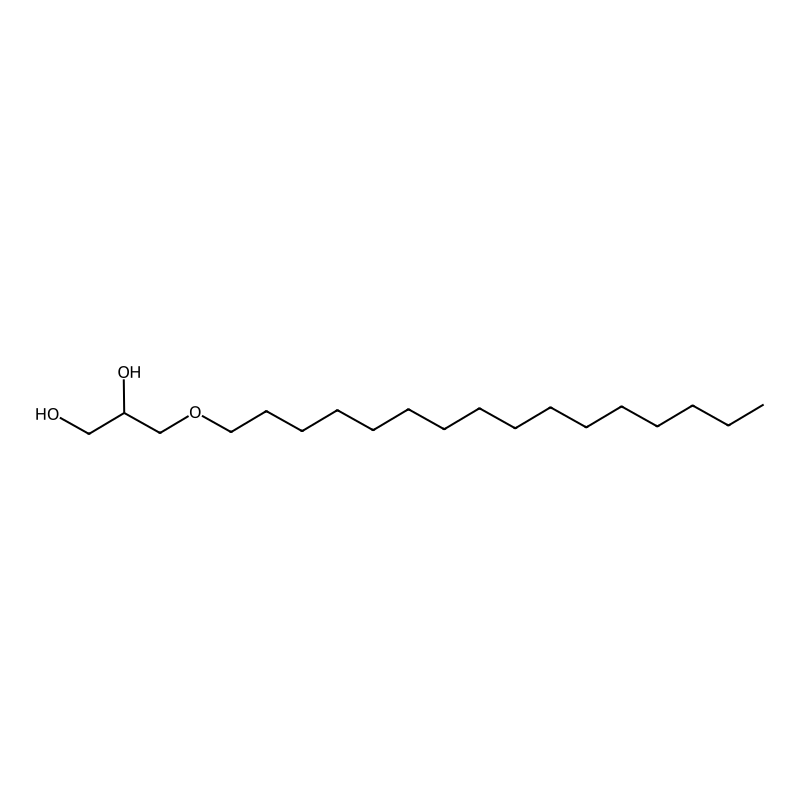Chimyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cellular Processes
Studies have investigated how chimyl alcohol is metabolized by certain organisms. One study using the parasite Crithidia fasciculata showed that the organism can take up and incorporate chimyl alcohol into its own lipids []. This suggests that chimyl alcohol may play a role in membrane biosynthesis in some organisms.
Chimyl alcohol, chemically known as 1-O-hexadecyl-sn-glycerol, is a monoether derived from the condensation of cetyl alcohol with one of the primary alcohol groups of glycerol. Its molecular formula is C₁₉H₄₀O₃, and it has a CAS Registry Number of 6145-69-3. This compound belongs to a class of lipids known as alkylglycerols, which are characterized by their unique structure that includes a long-chain fatty alcohol and glycerol. Chimyl alcohol is notable for its hydrophobic properties, making it an important component in various biological and industrial applications .
- Interaction with lipid membranes: Due to its amphiphilic nature, chimyl alcohol might interact with and potentially modify the structure and function of lipid membranes, particularly in the shark liver where it's naturally found [].
- Immunomodulatory effects: Recent research suggests chimyl alcohol might activate macrophages (immune cells) and influence their polarization []. However, further investigation is needed to understand the underlying mechanisms.
- Esterification: It can react with fatty acids to form esters, which are important in the formation of complex lipids.
- Oxidation: Under certain conditions, chimyl alcohol can be oxidized to form aldehydes or acids.
- Hydrolysis: In the presence of water and appropriate catalysts, chimyl alcohol can undergo hydrolysis to regenerate glycerol and cetyl alcohol .
These reactions illustrate its potential versatility in synthetic organic chemistry and biochemistry.
Chimyl alcohol exhibits various biological activities, primarily attributed to its structure as an alkylglycerol. Research indicates that it has:
- Anti-inflammatory properties: It can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
- Antioxidant effects: Chimyl alcohol has been shown to reduce oxidative stress by scavenging free radicals, which may protect cells from damage .
- Antitumor activity: Some studies suggest that chimyl alcohol may have potential as an antitumor agent, although more research is needed to fully understand its mechanisms and efficacy .
Chimyl alcohol can be synthesized through several methods:
- Condensation Reaction:
- Cetyl alcohol is reacted with glycerol in the presence of an acid catalyst to facilitate the formation of the ether bond.
- Chemical Reduction:
- Starting from glycerol derivatives, chemical reduction processes can yield chimyl alcohol through controlled reactions.
- Biotechnological Methods:
These methods highlight the compound's accessibility for research and industrial applications.
Chimyl alcohol finds applications in various fields:
- Pharmaceuticals: Due to its biological activities, it is explored for use in drug formulations aimed at treating inflammatory diseases and cancer.
- Cosmetics: Its emollient properties make it suitable for skin care products, enhancing moisture retention.
- Food Industry: As a food additive, chimyl alcohol may be used for its emulsifying properties and potential health benefits associated with alkylglycerols .
Studies have focused on the interactions of chimyl alcohol with biological systems:
- Absorption Studies: Research indicates that when administered orally, chimyl alcohol is efficiently absorbed in humans, with significant amounts detectable in circulation within hours .
- Cellular Interactions: In vitro studies demonstrate that chimyl alcohol can influence cell signaling pathways involved in inflammation and apoptosis, suggesting its role as a modulator of cellular responses .
These findings underscore its potential therapeutic implications.
Chimyl alcohol is part of a broader category of alkylglycerols. Below is a comparison with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Batyl Alcohol | 1-O-butadecyl-sn-glycerol | Exhibits similar biological activities but has a shorter carbon chain. |
| Selachyl Alcohol | 1-O-tetradecyl-sn-glycerol | Known for its potent immunomodulatory effects. |
| Heptadecyl Glycerol | 1-O-heptadecyl-sn-glycerol | Longer carbon chain; primarily studied for its lipid metabolism effects. |
Chimyl alcohol is unique due to its specific carbon chain length (hexadecane) and its established absorption characteristics in humans, setting it apart from other alkylglycerols in terms of both structure and potential applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
53584-29-5
6145-69-3
Wikipedia
Chimyl alcohol








